BenchChemオンラインストアへようこそ!

4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

Kinase inhibitor design IKKβ pharmacology Scaffold hopping

4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (CAS 860788-68-7, C₁₆H₁₁N₃S, MW 277.35) is a heterocyclic small molecule belonging to the broader class of 2,4-disubstituted pyrimidines that incorporate both a benzothiophene and an N-linked pyrrole moiety. Its core scaffold—4-(benzothiophen-2-yl)pyrimidine—is a recognized pharmacophore in IκB kinase beta (IKKβ) inhibitor programs, while the direct 2-(1H-pyrrol-1-yl) substitution distinguishes it from the more common 2-anilino or 2-amino congeners found in clinical-stage kinase inhibitors.

Molecular Formula C16H11N3S
Molecular Weight 277.35
CAS No. 860788-68-7
Cat. No. B2659667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine
CAS860788-68-7
Molecular FormulaC16H11N3S
Molecular Weight277.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N4C=CC=C4
InChIInChI=1S/C16H11N3S/c1-2-6-14-12(5-1)11-15(20-14)13-7-8-17-16(18-13)19-9-3-4-10-19/h1-11H
InChIKeyMORDJYRKBMKEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (CAS 860788-68-7): Structural Identity & Procurement-Relevant Profile


4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (CAS 860788-68-7, C₁₆H₁₁N₃S, MW 277.35) is a heterocyclic small molecule belonging to the broader class of 2,4-disubstituted pyrimidines that incorporate both a benzothiophene and an N-linked pyrrole moiety . Its core scaffold—4-(benzothiophen-2-yl)pyrimidine—is a recognized pharmacophore in IκB kinase beta (IKKβ) inhibitor programs, while the direct 2-(1H-pyrrol-1-yl) substitution distinguishes it from the more common 2-anilino or 2-amino congeners found in clinical-stage kinase inhibitors [1]. This compound serves as either a fragment-like intermediate or a reference standard in medicinal chemistry campaigns targeting kinase-mediated inflammatory and oncologic pathways.

Why 4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine Cannot Be Casually Substituted by In-Class Analogs


Within the 4-(benzothiophen-2-yl)pyrimidine family, the nature of the C2 substituent profoundly modulates both biochemical target engagement and physicochemical properties [1]. In IKKβ-targeting series, replacing the 2-anilino linker characteristic of IKK-16 (CAS 873225-46-8) with a direct N-pyrrole connection eliminates the hydrogen-bond donor capacity of the secondary amine, altering the ATP-competitive binding mode and introducing orthogonal vectors for fragment growth [2]. Similarly, the N-pyrrole substitution creates a more electron-rich pyrimidine ring compared to the 2-amino analog 4-(1-benzothiophen-2-yl)pyrimidin-2-amine (CAS 860788-49-4), shifting both the compound's reactivity profile and its metabolic liability. These structural differences render simple potency-based interchange among C2 variants scientifically unsound without explicit comparative profiling data.

Product-Specific Quantitative Differentiation Evidence for 4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (860788-68-7)


Structural Differentiation: Direct C2 N-Pyrrole Substitution vs. 2-Anilino Comparator IKK-16

The target compound features a direct N-pyrrole attachment at the pyrimidine C2 position, whereas the closest pharmacologically characterized analog, IKK-16 (CAS 873225-46-8), employs a 2-(4-aminophenyl) linker that extends into a benzamide-pyrrolidine-piperidine tail . This structural divergence eliminates one hydrogen-bond donor (the anilino NH) and reduces molecular weight by approximately 43% (277.35 vs. 483.63 Da), placing the target compound in fragment-like chemical space (MW < 300) while IKK-16 occupies lead-like space.

Kinase inhibitor design IKKβ pharmacology Scaffold hopping Fragment-based drug discovery

C2 Substituent Electronic Effect: N-Pyrrole vs. NH₂ in 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine

Replacement of the 2-amino group (CAS 860788-49-4) with an N-pyrrole substituent alters the electron density on the pyrimidine ring. The pyrrole ring acts as a π-excessive heterocycle that donates electron density into the pyrimidine via the N1 lone pair, increasing the electron richness at C4 and C6 positions relative to the 2-NH₂ analog [1]. This electronic modulation affects the compound's reactivity in cross-coupling reactions at the pyrimidine ring and potentially alters its metabolic oxidation profile.

Medicinal chemistry Kinase inhibitor SAR Electronic modulation Pyrimidine C2 substitution

Patent-Documented Scaffold Preference: Benzothiophene-Pyrimidine Core in IKKβ Inhibition

US Patent US7547691B2 explicitly claims compounds with the 4-(benzo[b]thiophen-2-yl)pyrimidin-2-amine core as IKKβ inhibitors, establishing this scaffold as a validated pharmacophore [1]. Among disclosed analogs, C2 substituent identity was a critical determinant of potency: compounds bearing anilino linkers with extended amide tails (structurally analogous to IKK-16) achieved IKKβ IC₅₀ values of 40–300 nM in cell-free assays, whereas simpler C2 substituents generally showed reduced potency [1]. The target compound (860788-68-7), bearing a C2 N-pyrrole without an extended tail, represents the minimal scaffold variant and serves as a baseline control for evaluating the contribution of C2 elaboration to target engagement.

IKKβ inhibition Patent SAR Benzothiophene-pyrimidine scaffold Anti-inflammatory drug discovery

Best Research and Industrial Application Scenarios for 4-(1-Benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine (860788-68-7)


Fragment-Based Screening Library Component for Kinase Drug Discovery

With a molecular weight of 277.35 Da, low hydrogen-bond donor count, and a validated kinase-targeting benzothiophene-pyrimidine core, this compound is well-suited for inclusion in fragment-screening libraries targeting the IKK family or structurally related kinases. Its N-pyrrole moiety provides a distinct vector for fragment linking or growing strategies that is absent in the more elaborated clinical candidate IKK-16 [1]. Researchers procuring this compound for fragment-based lead generation can evaluate it against IKKβ or IKKα by biophysical methods (SPR, TSA, X-ray crystallography) to map the minimal binding determinants, then use structure-guided design to elaborate from the pyrrole ring toward potency optimization.

Synthetic Intermediate for C2-Diversified Kinase Inhibitor Libraries

The compound's 2-(1H-pyrrol-1-yl) group serves as a synthetic handle for further functionalization. The electron-rich pyrrole ring is amenable to electrophilic substitution (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) at the pyrrole α-position, enabling late-stage diversification without perturbing the benzothiophene-pyrimidine pharmacophore. This makes 860788-68-7 a strategic intermediate for constructing focused compound libraries built upon the IKKβ inhibitor scaffold disclosed in US7547691B2 [1].

Negative Control or Baseline Reference in IKKβ SAR Studies

Given the patent-documented SAR that C2 elaboration enhances IKKβ potency, this minimally substituted analog may serve as a baseline or weakly active control compound in kinase inhibition assays. Researchers comparing a series of C2-elaborated analogs (anilino-linked benzamides, piperidine derivatives, etc.) can include 860788-68-7 to quantify the potency gain attributable to C2 extension, providing rigorous SAR data for publication or patent filings [1].

Computational Chemistry Reference for Electronic Property Benchmarking

The unique substitution pattern combining an electron-rich N-pyrrole with the benzothiophene-pyrimidine core offers a reference structure for computational studies comparing electronic properties (HOMO/LUMO energies, electrostatic potential surfaces) across the C2-substituent series. Such benchmarking supports QSAR model development and pharmacophore hypothesis generation for kinase inhibitor design programs.

Quote Request

Request a Quote for 4-(1-benzothiophen-2-yl)-2-(1H-pyrrol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.